molecular formula C11H15Cl2N3 B1451485 n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 1185298-38-7

n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride

Cat. No.: B1451485
CAS No.: 1185298-38-7
M. Wt: 260.16 g/mol
InChI Key: VOXTUGGGNPSTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing multiple functional groups. According to chemical database records, the complete systematic name is this compound, which precisely describes the structural arrangement and salt formation. The nomenclature breaks down into several key components: the N-methyl designation indicates methylation of the amine nitrogen, the 1-[4-(1H-pyrazol-1-yl)phenyl] portion describes the substitution pattern on the benzene ring at the para position with a pyrazole group, and methanamine identifies the primary functional group as a methylated amine. The dihydrochloride suffix specifies the salt form involving two hydrochloride equivalents.

Alternative systematic names documented in chemical registries include benzenemethanamine, N-methyl-4-(1H-pyrazol-1-yl)-, hydrochloride (1:2), which follows a different nomenclature convention but describes the identical molecular structure. This alternative naming system emphasizes the benzenemethanamine core structure while specifying the 1:2 stoichiometry between the organic base and hydrochloric acid. The structural representation reveals a para-disubstituted benzene ring where one substituent is a methylated aminomethyl group and the other is a pyrazole ring directly attached through the nitrogen atom at position 1 of the pyrazole heterocycle.

The molecular structure demonstrates significant electronic interactions between the pyrazole nitrogen atoms and the aromatic benzene system, creating a conjugated framework that influences the compound's chemical reactivity and physical properties. The pyrazole ring adopts a planar configuration relative to the benzene ring, facilitating potential π-π stacking interactions in crystalline forms. The N-methylated amine group introduces asymmetry and provides a site for protonation, which proves crucial for salt formation and solubility enhancement.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 1185298-38-7, which serves as the unique numerical identifier for this specific salt form in chemical databases and regulatory documentation. This registry number distinguishes the dihydrochloride salt from related compounds, including the free base form which carries the separate registry number 866781-88-6. The distinction between these registry numbers emphasizes the importance of salt formation in pharmaceutical chemistry, where different salt forms of the same active pharmaceutical ingredient may exhibit vastly different properties.

Alternative chemical designations found in commercial and academic literature include several variations that reflect different naming conventions and regional preferences. The compound appears in chemical catalogs under designations such as "methyl-(4-pyrazol-1-yl-benzyl)-amine dihydrochloride" and "1-(4-(1H-pyrazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride". These alternative names maintain chemical accuracy while adapting to different documentation systems and supplier preferences.

Properties

IUPAC Name

N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-12-9-10-3-5-11(6-4-10)14-8-2-7-13-14;;/h2-8,12H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXTUGGGNPSTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step organic synthesis pathway involving:

Stepwise Preparation

Step Description Reagents & Conditions Notes
1. Pyrazole Ring Formation Cyclocondensation of hydrazine derivatives with diketones or alkynones Acidic or basic medium, controlled temperature Ensures the formation of the 1H-pyrazol-1-yl moiety
2. Aryl Substitution Suzuki-Miyaura cross-coupling to attach the pyrazole to the phenyl ring Pd(PPh₃)₄ catalyst, aryl boronic acids, solvents like THF or DMF, 60–80°C Palladium catalyst facilitates C-C bond formation
3. Reductive Amination Conversion of aldehyde intermediate to methylated methanamine Sodium cyanoborohydride or hydrogen gas with Raney nickel catalyst, methanol solvent Selective reduction of imine intermediate to amine
4. Salt Formation Reaction with hydrochloric acid to form dihydrochloride salt HCl in an appropriate solvent (e.g., ethanol or ether) Enhances compound stability and crystallinity

Reaction Conditions and Catalysts

  • Reducing Agents: Sodium borohydride and hydrogen gas are commonly employed for reductive amination steps, with catalysts such as palladium on carbon or Raney nickel enhancing reaction efficiency.
  • Catalysts: Palladium complexes, including Pd(PPh₃)₄ and palladium acetate, are critical for cross-coupling reactions, facilitating the formation of the aryl-pyrazole bond under mild to moderate temperatures (room temperature to 130°C).
  • Bases: Triethylamine, 4-dimethylaminopyridine, and N-methylmorpholine serve as bases to neutralize acids generated during coupling reactions, improving yields.
  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and 1,2-dichloroethane are preferred for their ability to dissolve reactants and sustain reaction conditions.

Purification and Isolation Techniques

  • Crystallization: The dihydrochloride salt is commonly purified by crystallization from solvents such as ethanol or ethyl acetate, yielding high-purity crystalline material.
  • Chromatography: Silica gel column chromatography is utilized to separate intermediates and final products, especially to remove side-products and unreacted starting materials.
  • Salt Formation: The free base form of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, followed by isolation through filtration or precipitation.

Research Findings and Optimization

  • Reaction optimization focuses on solvent polarity, temperature control, and reaction time to minimize byproducts and maximize yield.
  • Monitoring techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to track reaction progress and purity.
  • Single-crystal X-ray diffraction (SC-XRD) is used to confirm the structure of the final compound and its salts, with software tools like SHELXL and ORTEP aiding in refinement and visualization.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde or equivalents
Key Reactions Suzuki-Miyaura coupling, reductive amination
Catalysts Pd(PPh₃)₄, palladium acetate, Raney nickel
Reducing Agents Sodium borohydride, hydrogen gas
Bases Triethylamine, 4-dimethylaminopyridine
Solvents DMF, THF, DCM, 1,2-dichloroethane
Purification Crystallization, silica gel chromatography
Salt Formation Reaction with HCl to form dihydrochloride salt
Characterization SC-XRD, NMR, HPLC, TLC

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

n-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, particularly in the development of new pharmaceuticals aimed at treating various diseases.

Case Study:
Recent studies have explored its use as a precursor in synthesizing pyrazole derivatives that exhibit anti-inflammatory and analgesic properties. These derivatives have shown promise in preclinical trials, indicating their potential for further development into therapeutic agents.

Pharmacological Studies

The compound's pharmacological profile has been assessed in various studies to evaluate its efficacy and safety. Research indicates that it may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Research Findings:
A study published in a peer-reviewed journal demonstrated that derivatives of n-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine exhibited significant inhibition of specific enzymes associated with neuroinflammation, suggesting a mechanism by which these compounds could exert protective effects on neuronal cells .

Materials Science

In materials science, this compound has been employed as a building block for the synthesis of novel polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance the properties of materials used in electronics and photonics.

Application Example:
Research has shown that incorporating n-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine into polymer matrices can improve thermal stability and electrical conductivity, making it suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Molecular docking studies have shown that it fits well into the active sites of certain enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituents Salt Form Purity Key Applications
n-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride 1185298-38-7 C₁₁H₁₅Cl₂N₃ - 4-pyrazolyl phenyl
- N-methylamine
Dihydrochloride 96% Pharmaceutical intermediates, ligand synthesis
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride 1107632-13-2 C₁₀H₁₂ClN₃ - 4-pyrazolyl phenyl
- Primary amine
Hydrochloride High (exact unspecified) Organic synthesis, drug discovery
N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride 1269393-72-7 C₁₁H₁₅Cl₂N₃ - 2-pyrazolyl phenyl
- N-methylamine
Dihydrochloride Unspecified Positional isomer studies
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride 1798775-38-8 C₆H₁₄Cl₂N₄ - 1,2,4-triazolyl
- Isopropyl substituent
Dihydrochloride Unspecified Heterocyclic chemistry, agrochemicals
Key Observations:

Substituent Position : The 4-pyrazolyl substitution in the target compound contrasts with the 2-pyrazolyl isomer (CAS: 1269393-72-7). The 4-position offers better electronic conjugation and steric accessibility for receptor binding compared to the ortho-substituted analog .

Salt Form : The dihydrochloride salt in the target compound provides higher solubility in polar solvents than the hydrochloride salt of (4-(1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1107632-13-2) .

Physicochemical Properties

  • Melting Points : Pyrazole derivatives generally exhibit melting points between 120–180°C, influenced by substituents and salt forms. The dihydrochloride salt of the target compound likely has a higher melting point than its free base due to ionic interactions .
  • Solubility : Dihydrochloride salts (e.g., target compound) show superior aqueous solubility compared to hydrochloride or free bases, critical for formulation in biological assays .

Biological Activity

n-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride (commonly referred to as n-Methyl-pyrazole) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H15Cl2N3C_{11}H_{15}Cl_2N_3 and a molecular weight of 260.17 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities. The compound is classified under amines and exhibits properties that make it suitable for various pharmaceutical applications.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from 3.30 to 6.56 μg/mL, indicating strong antibacterial potential .

CompoundMIC (μg/mL)Activity Type
n-Methyl-pyrazole3.30 - 6.56Antibacterial
Styrylpyrazole Derivatives1.95 - 15.625Antifungal

Anti-inflammatory Activity

n-Methyl-pyrazole has been evaluated for its anti-inflammatory effects in various animal models. In carrageenan-induced foot edema tests, certain pyrazole derivatives exhibited superior activity compared to standard anti-inflammatory drugs like phenylbutazone . This suggests that n-Methyl-pyrazole may have potential in treating inflammatory conditions.

Antioxidant Activity

The compound's antioxidant capacity has also been assessed, with findings indicating that specific derivatives possess significant free radical scavenging abilities. For example, the half-maximal inhibitory concentration (IC50) values for antioxidant activity can vary widely depending on the substituents on the pyrazole ring .

The biological activities of n-Methyl-pyrazole are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.
  • Cellular Uptake : The lipophilic nature of certain substituents enhances the compound's ability to penetrate cellular membranes, facilitating its action at the target sites .

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including n-Methyl-pyrazole, demonstrated significant antimicrobial efficacy against strains such as Staphylococcus aureus and Salmonella typhi. The results indicated that modifications in the chemical structure could enhance activity, with some derivatives showing MIC values as low as 1.95 mg/mL .

Anti-inflammatory Research

In a controlled study involving rats, n-Methyl-pyrazole was administered to assess its effects on inflammation markers following carrageenan injection. The results showed a marked reduction in edema compared to untreated controls, highlighting its potential therapeutic role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing n-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For pyrazole-containing amines, a Mannich reaction (using formaldehyde and methylamine) or substitution at the pyrazole N1-position with a halogenated aromatic precursor may be employed . Key considerations include:

  • Catalyst selection : Base catalysts (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, as reported for structurally similar compounds .
  • Salt formation : Reaction with HCl gas in anhydrous ethanol to yield the dihydrochloride salt .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole protons at δ 7.5–8.5 ppm, methylamine protons at δ 2.3–2.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₂H₁₆Cl₂N₃, theoretical MW ~ 284.18 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Full-body protective clothing, nitrile gloves, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods during synthesis or weighing to mitigate airborne exposure .
  • Waste disposal : Neutralize acidic residues (from HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Comparative studies : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C inferred from analogs) to clarify thermal stability .
  • HPLC-UV : Quantify degradation products under accelerated stability conditions (40°C/75% RH for 1 month) .

Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (1:1).
  • Refinement tools : SHELXL for structure solution and refinement, leveraging its robust handling of hydrogen bonding and chloride counterions .
  • Visualization : ORTEP-III for generating publication-quality thermal ellipsoid diagrams .

Q. How can in silico methods address gaps in toxicological data for this compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate acute toxicity (e.g., LD₅₀) and cytochrome P450 interactions .
  • Molecular docking : Screen against targets (e.g., serotonin receptors) to infer neuropharmacological risks .
  • QSAR models : Train models using pyrazole-amine analogs to predict mutagenicity .

Q. What experimental approaches are suitable for studying the compound’s reactivity under non-ambient conditions?

  • Methodological Answer :

  • Dynamic DSC : Identify exothermic peaks indicative of oxidative decomposition .
  • FT-IR spectroscopy : Monitor functional groups (e.g., NH stretches at ~3300 cm⁻¹) under varying pH/temperature .
  • LC-MS/MS : Detect reaction intermediates in radical-initiated degradation studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility assays : Perform parallel measurements in PBS (pH 7.4) and DMSO, noting dihydrochloride salts often exhibit higher aqueous solubility than free bases .
  • Salt screening : Compare hydrochloride vs. other salts (e.g., sulfate) to identify optimal formulations .
  • Molecular dynamics simulations : Model solvation free energy to explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.